chemical structure and properties of 2-Amino-1-(4-methoxyphenyl)-1-butanol
chemical structure and properties of 2-Amino-1-(4-methoxyphenyl)-1-butanol
Abstract
This technical guide provides a comprehensive overview of 2-Amino-1-(4-methoxyphenyl)-1-butanol, a chiral amino alcohol with significant potential in medicinal chemistry and organic synthesis. This document details the compound's chemical structure, stereoisomerism, and physicochemical properties. It outlines a robust synthetic protocol, explores its potential pharmacological applications based on structural analogies, and provides detailed methodologies for its analytical characterization using modern spectroscopic and chromatographic techniques. This guide is intended for researchers, scientists, and professionals in the fields of drug discovery, chemical synthesis, and analytical chemistry, offering both foundational knowledge and practical, field-proven insights.
Chemical Identity and Physicochemical Properties
2-Amino-1-(4-methoxyphenyl)-1-butanol is an organic compound belonging to the class of amino alcohols.[1] Its structure features a butanol backbone substituted with an amino group at the second carbon and a 4-methoxyphenyl group at the first carbon. This bifunctional nature, possessing both a basic amino group and a hydroxyl group, makes it a valuable chiral building block.[2]
1.1 Chemical Structure and Stereoisomerism
The presence of two chiral centers at positions C1 and C2 of the butanol chain means that 2-Amino-1-(4-methoxyphenyl)-1-butanol can exist as four distinct stereoisomers: (1R,2S), (1S,2R), (1R,2R), and (1S,2S). The relative and absolute stereochemistry of these isomers is critical as it profoundly influences their biological activity and interaction with other chiral molecules, a key consideration in drug development.
The erythro isomers ((1R,2S) and (1S,2R)) and threo isomers ((1R,2R) and (1S,2S)) have different spatial arrangements of their substituents, leading to distinct physical and pharmacological properties. The stereoselective synthesis of a specific isomer is often a primary objective in its application as a pharmaceutical intermediate.[3]
Caption: Stereoisomeric relationships of 2-Amino-1-(4-methoxyphenyl)-1-butanol.
1.2 Physicochemical Data
A summary of key physicochemical properties is essential for handling, formulation, and analytical method development. While experimental data for this specific compound is not extensively published, properties can be estimated based on its structural analogues, such as 4-(4-methoxyphenyl)-1-butanol.[4][5][6]
| Property | Value (Estimated/Analog Data) | Source |
| Molecular Formula | C₁₁H₁₇NO₂ | - |
| Molecular Weight | 195.26 g/mol | - |
| Appearance | Expected to be a solid or viscous oil | - |
| Boiling Point | >160 °C at reduced pressure (analog) | [5][6] |
| Melting Point | 3-4 °C (analog: 4-(4-methoxyphenyl)-1-butanol) | [5][6] |
| Density | ~1.04 g/mL (analog) | [5][6] |
| Solubility | Soluble in methanol, ethanol, DMSO. Limited water solubility. | [1] |
| pKa (Predicted) | Amine: ~9.5-10.5, Alcohol: ~14-15 | - |
| LogP (Predicted) | ~1.5-2.0 | - |
Synthesis and Purification
The synthesis of amino alcohols like 2-Amino-1-(4-methoxyphenyl)-1-butanol often involves the reduction of an amino ketone or the addition of an organometallic reagent to an amino aldehyde. A common and reliable approach is the reduction of a corresponding α-amino ketone precursor.
2.1 Synthetic Workflow
The general strategy involves the synthesis of 2-amino-1-(4-methoxyphenyl)butan-1-one, followed by a stereoselective or non-stereoselective reduction of the ketone functionality to yield the desired amino alcohol.
Caption: General synthetic workflow for 2-Amino-1-(4-methoxyphenyl)-1-butanol.
2.2 Detailed Experimental Protocol: Reduction of α-Amino Ketone
This protocol describes a general procedure for the reduction of 2-amino-1-(4-methoxyphenyl)butan-1-one hydrochloride. The choice of reducing agent (e.g., NaBH₄) is crucial; it is mild enough to selectively reduce the ketone without affecting other functional groups and is safer to handle than stronger agents like LiAlH₄.
Objective: To synthesize 2-Amino-1-(4-methoxyphenyl)-1-butanol via reduction.
Materials:
-
2-amino-1-(4-methoxyphenyl)butan-1-one hydrochloride
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized Water (H₂O)
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Hydrochloric Acid (HCl, 1M)
-
Sodium Bicarbonate (NaHCO₃, saturated solution)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve the α-amino ketone precursor (1 equivalent) in methanol under an inert atmosphere (e.g., Nitrogen). Cool the solution to 0 °C in an ice bath.
-
Causality: Using methanol as a solvent ensures the solubility of both the substrate and the reducing agent. The low temperature helps to control the reaction rate and minimize potential side reactions.
-
-
Reduction: Slowly add sodium borohydride (1.5-2.0 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Causality: A slight excess of NaBH₄ ensures complete reduction of the ketone. Portion-wise addition prevents an overly exothermic reaction.
-
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly adding 1M HCl at 0 °C until gas evolution ceases. This step neutralizes excess NaBH₄.
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add dichloromethane. Neutralize the solution by adding saturated NaHCO₃ solution until the pH is ~8-9. Transfer the mixture to a separatory funnel, shake, and separate the layers. Extract the aqueous layer two more times with DCM.
-
Causality: Basifying the solution deprotonates the amine, making the product soluble in the organic solvent (DCM) for efficient extraction.
-
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure 2-Amino-1-(4-methoxyphenyl)-1-butanol.
Pharmacological Profile (Hypothesized)
While specific pharmacological data for 2-Amino-1-(4-methoxyphenyl)-1-butanol is limited in publicly accessible literature, its structural similarity to known adrenergic agents suggests a potential mechanism of action. Compounds with a phenylethanolamine backbone are known to interact with adrenergic receptors.[7]
3.1 Mechanism of Action
Based on its structure, the compound may act as a sympathomimetic agent by directly or indirectly stimulating α- and β-adrenergic receptors.[7] This could lead to various physiological effects, such as changes in heart rate and blood pressure, bronchodilation, and central nervous system stimulation.[7] The methoxy group on the phenyl ring can influence the compound's affinity and selectivity for different receptor subtypes. It may also function as an enzyme inhibitor or receptor modulator for various biochemical pathways.[1]
3.2 Potential Therapeutic Applications
Given its potential adrenergic activity, this compound could be investigated for several therapeutic applications, including:
-
Decongestant: Similar to other phenylethanolamines.[7]
-
Bronchodilator: For respiratory conditions like asthma.[7]
-
Analeptic/Stimulant: For conditions requiring central nervous system stimulation.[7]
-
Building Block: It serves as a key intermediate in the synthesis of more complex pharmaceutical agents.[1][2]
It is critical to note that extensive in vitro and in vivo studies are required to confirm these hypothesized activities and to establish a comprehensive safety and efficacy profile.
Analytical Methodologies
Robust analytical methods are essential for confirming the structure, determining the purity, and quantifying 2-Amino-1-(4-methoxyphenyl)-1-butanol in various matrices. A combination of spectroscopic and chromatographic techniques is typically employed.[8]
4.1 Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides definitive structural information. Expected signals would include aromatic protons from the methoxyphenyl group (typically in the δ 6.8-7.3 ppm range), a singlet for the methoxy group protons (~δ 3.8 ppm), and characteristic multiplets for the protons on the butanol chain.[9][10] The specific chemical shifts and coupling constants of the C1 and C2 protons are crucial for determining the relative stereochemistry (erythro vs. threo).
-
¹³C NMR: The carbon NMR spectrum confirms the carbon framework of the molecule.[10] Key signals would include those for the aromatic carbons, the methoxy carbon (~δ 55 ppm), and the carbons of the butanol chain, including the two chiral centers bearing the hydroxyl and amino groups.
Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern. Electrospray ionization (ESI) would likely show a prominent protonated molecular ion [M+H]⁺ at m/z 196.27.
4.2 Chromatographic Analysis: HPLC Method
High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing purity and performing quantitative analysis.[8] A reversed-phase method is generally suitable for this compound.
Objective: To develop a robust RP-HPLC method for the purity determination of 2-Amino-1-(4-methoxyphenyl)-1-butanol.
Instrumentation and Conditions:
-
HPLC System: Agilent 1100/1200 series or equivalent, with a UV detector.[11]
-
Column: Zorbax Eclipse-AAA, 5 µm, 150 × 4.6 mm, or equivalent C18 column.[11]
-
Mobile Phase A: 40 mM Sodium Phosphate (NaH₂PO₄), pH adjusted to 7.8.[11]
-
Mobile Phase B: Acetonitrile/Methanol/Water (45/45/10 v/v/v).[11]
-
Gradient Program:
-
0-2 min: 0% B
-
2-18 min: 0% to 55% B
-
18-22 min: 55% to 100% B (Wash)
-
22-26 min: 100% to 0% B (Equilibration)
-
-
Flow Rate: 1.5 mL/min
-
Column Temperature: 40 °C[11]
-
Detection Wavelength: 225 nm (due to the methoxyphenyl chromophore)
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a stock solution of the sample at 1 mg/mL in methanol.
-
Dilute the stock solution with the initial mobile phase composition (Mobile Phase A) to a final concentration of approximately 50 µg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
System Suitability: Before sample analysis, perform system suitability tests by injecting a standard solution multiple times. Key parameters to assess include retention time repeatability (RSD < 1%), peak area repeatability (RSD < 2%), and theoretical plates (> 2000). This ensures the chromatographic system is performing adequately for accurate and precise results.[12]
Caption: Workflow for HPLC purity analysis.
Conclusion and Future Directions
2-Amino-1-(4-methoxyphenyl)-1-butanol is a molecule of significant interest due to its chiral nature and structural resemblance to pharmacologically active agents. This guide has provided a detailed overview of its chemical properties, a practical synthetic route, a hypothesized pharmacological profile, and robust analytical methodologies for its characterization.
Future research should focus on the stereoselective synthesis of each of the four isomers to enable a thorough investigation of their individual pharmacological activities. Elucidating the specific structure-activity relationships (SAR) will be paramount for its potential development as a therapeutic agent or as a lead compound for optimization in drug discovery programs. Furthermore, the development and validation of chiral separation methods will be crucial for the quality control of enantiomerically pure forms of the compound.
References
-
LookChem. (n.d.). Cas 46084-23-5, (R)-(-)-2-Amino-1-(4-methoxyphenyl)-1-ethanol. LookChem. Retrieved March 29, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Amino-1-butanol, (+)-. PubChem. Retrieved March 29, 2026, from [Link]
-
Supplementary Information. (n.d.). Royal Society of Chemistry. Retrieved March 29, 2026, from [Link]
-
SpectraBase. (n.d.). 2-Amino-1-butanol - Optional[1H NMR] - Chemical Shifts. Retrieved March 29, 2026, from [Link]
-
ResearchGate. (n.d.). 1H NMR spectrum of (1R,2S,1′R)-(–)-2-(1′-(4′′-methoxyphenyl)ethylamino)-1- phenyl-1-propanol HCl (1e). Retrieved March 29, 2026, from [Link]
-
Rao, V., et al. (n.d.). Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues. Der Pharma Chemica. Retrieved March 29, 2026, from [Link]
-
National Institute of Standards and Technology. (n.d.). 4-(4-Methoxyphenyl)-1-butanol. NIST Chemistry WebBook. Retrieved March 29, 2026, from [Link]
-
Tanaka, T., et al. (n.d.). Syntheses of all the stereoisomers of butanol type 1,7-seco-2,7′-cyclolignane. Journal of Wood Science. Retrieved March 29, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Amino-1-(4-methoxyphenyl)propan-1-ol. PubChem. Retrieved March 29, 2026, from [Link]
-
Semantic Scholar. (n.d.). Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues. Retrieved March 29, 2026, from [Link]
-
Agilent. (2010). Analysis of Amino Acids by HPLC. Retrieved March 29, 2026, from [Link]
- Google Patents. (n.d.). Preparation method of 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol.
- Google Patents. (n.d.). Process for the production of 2-amino-1-butanol.
-
Del Bubba, M., et al. (2006). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of Biomolecular Techniques, 17(2), 168–174. Retrieved March 29, 2026, from [Link]
-
Ministry of Health, Labour and Welfare. (2006). Analytical Methods for Residual Compositional Substances of Agricultural Chemicals, Feed Additives, and Veterinary Drugs in Food. Retrieved March 29, 2026, from [Link]
-
Chari, M. A., et al. (2007). Kinetic resolution of racemic 2-amino-1-butanol with penicillin G acylase enzyme immobilised in gelatin gels. Trade Science Inc. Journals. Retrieved March 29, 2026, from [Link]
-
Xu, W., et al. (2020). Analytical methods for amino acid determination in organisms. Amino Acids, 52, 1071–1088. Retrieved March 29, 2026, from [Link]
-
Forró, E., & Fülöp, F. (2021). Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. Beilstein Journal of Organic Chemistry, 17, 80-88. Retrieved March 29, 2026, from [Link]
-
Occupational Safety and Health Administration. (n.d.). Methoxyphenol. OSHA. Retrieved March 29, 2026, from [Link]
-
PubMed. (n.d.). Syntheses of all the stereoisomers of butanol type 1,7-seco-2,7'-cyclolignane. Retrieved March 29, 2026, from [Link]
-
ResearchGate. (n.d.). Pharmacological studies on the mechanism of analgesic action of 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone (M73101). Retrieved March 29, 2026, from [Link]
Sources
- 1. evitachem.com [evitachem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Syntheses of all the stereoisomers of butanol type 1,7-seco-2,7'-cyclolignane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-(4-Methoxyphenyl)-1-butanol [webbook.nist.gov]
- 5. Page loading... [guidechem.com]
- 6. 4-(4-Methoxyphenyl)-1-butanol | 52244-70-9 [chemicalbook.com]
- 7. lookchem.com [lookchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. rsc.org [rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. jbt.abrf.org [jbt.abrf.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
